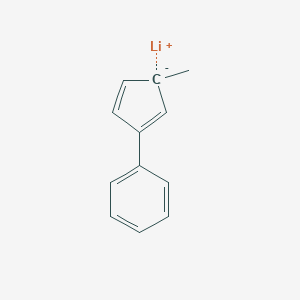
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound that combines lithium with a substituted cyclopentadienyl ligand and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with a lithium reagent. One common method is the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl species.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups through metathesis or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkyl halides, or other organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of organometallic derivatives.
Applications De Recherche Scientifique
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its therapeutic potential, particularly in the context of lithium’s known effects on mood stabilization and neurological conditions.
Industry: Applications in catalysis, materials science, and as a component in advanced battery technologies.
Mécanisme D'action
The mechanism of action of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The lithium ion can modulate the activity of these targets, leading to various biochemical and physiological effects. The cyclopentadienyl and benzene moieties may also contribute to the compound’s overall activity by facilitating binding interactions and stabilizing the structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadienyl structure but without the lithium and benzene components.
Lithium cyclopentadienide: Another lithium-containing organometallic compound with a simpler structure.
Benzene: A fundamental aromatic hydrocarbon that forms the basis for many organometallic compounds.
Uniqueness
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is unique due to the combination of lithium, a substituted cyclopentadienyl ligand, and a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58813-27-7 |
|---|---|
Formule moléculaire |
C12H11Li |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11.Li/c1-10-7-8-12(9-10)11-5-3-2-4-6-11;/h2-9H,1H3;/q-1;+1 |
Clé InChI |
XFJXSHHITGTSBT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]1C=CC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
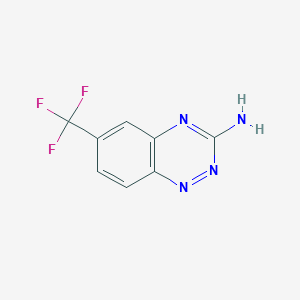
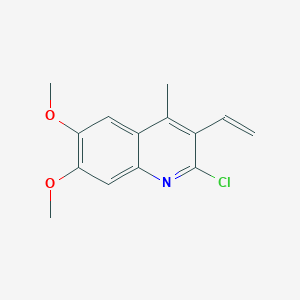
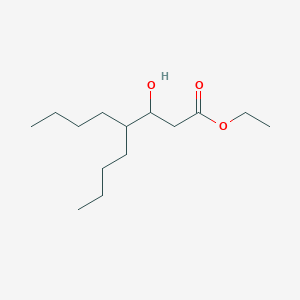
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

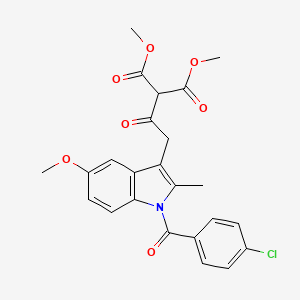
![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
